QSAR-Modeled Antilipemic Activity: Pyrid-3-ylmethyl Ester Achieves Maximum Fujita-Ban Group Contribution Among All Ester Substituents Tested
In a systematic Fujita-Ban de novo QSAR analysis of 4-(4-chlorobenzyl)phenoxyacetic acid esters, the pyrid-3-ylmethyl substituent (R₁) exhibited the highest calculated group contribution to antilipemic activity among all ester variants evaluated. The authors explicitly state that when R₁ is pyrid-3-ylmethyl, it provides the maximum contribution to pharmacological activity within the tested series [1]. This finding positions the 3-pyridinylmethyl ester as the most potent ester congener predicted by the QSAR model, outperforming all alkyl, substituted alkyl, and other heterocyclic methyl ester comparators included in the Fujita-Ban matrix.
| Evidence Dimension | Fujita-Ban group contribution to antilipemic activity (QSAR-calculated) |
|---|---|
| Target Compound Data | Maximum group contribution (highest among all R₁ substituents tested; pyrid-3-ylmethyl) |
| Comparator Or Baseline | All other ester substituents evaluated in the QSAR series (alkyl, substituted alkyl, other heterocyclic methyl esters) |
| Quantified Difference | Ranked #1 (maximum contribution); all other substituents yielded lower Fujita-Ban activity contributions |
| Conditions | De novo Fujita-Ban QSAR model; antilipemic activity data derived from in vivo rodent lipid-lowering assays; Arzneimittelforschung 1982, 32(1):7-9 |
Why This Matters
For procurement decisions, this QSAR evidence directly identifies the 3-pyridinylmethyl ester as the activity-maximized reference compound, making it the rational choice for any study requiring the highest predicted potency ceiling within this chemotype.
- [1] Gombar V, Kapoor VK, Singh H. Quantitative structure-activity studies. 2nd Communication: De novo calculations on antilipemic activity of 4-(4-chlorobenzyl)phenoxyacetic acid esters. Arzneimittelforschung. 1982;32(1):7-9. PMID: 7199344. View Source
